(S)-6-Hydroxynicotine
Overview
Description
(S)-6-Hydroxynicotine is a chiral derivative of nicotine, specifically hydroxylated at the sixth position of the pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from nicotine.
Mechanism of Action
Target of Action
The primary targets of (S)-6-Hydroxynicotine are yet to be definitively identified. It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors (nachrs), which play crucial roles in the nervous system . These receptors are involved in various physiological processes, including cognition, memory, pain, and control of heart rate .
Mode of Action
This compound, like other nicotine derivatives, is likely to bind to nAChRs, triggering a series of cellular responses . The binding of the compound to these receptors can lead to the opening of ion channels, allowing the flow of ions across the cell membrane. This ion movement can then trigger further cellular responses, including the activation of various intracellular signaling pathways .
Biochemical Pathways
For instance, the activation of these receptors can lead to the release of various neurotransmitters, influencing neuronal communication and potentially affecting processes such as learning and memory .
Pharmacokinetics
Nicotine is known to be rapidly absorbed and distributed throughout the body, and it is metabolized primarily in the liver . The bioavailability of this compound would likely be influenced by factors such as its chemical structure, the route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the wide range of processes influenced by nAChRs. These effects could potentially include changes in neuronal excitability, alterations in neurotransmitter release, and modulation of various cellular signaling pathways . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Additionally, individual factors, such as genetic variations and the presence of other drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using cytochrome P450 enzymes. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the desired product.
Industrial Production Methods: For industrial-scale production, biocatalytic methods are often preferred due to their specificity and efficiency. The use of genetically engineered microorganisms expressing cytochrome P450 enzymes can facilitate the large-scale production of this compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Hydroxynicotine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium dichromate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.
Major Products:
Oxidation: Formation of 6-ketonicotine.
Reduction: Regeneration of nicotine.
Substitution: Formation of 6-halonicotine or 6-alkylnicotine.
Scientific Research Applications
(S)-6-Hydroxynicotine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Nicotine: The parent compound, lacking the hydroxyl group.
6-Ketonicotine: An oxidized derivative of (S)-6-Hydroxynicotine.
6-Halonicotine: A halogenated derivative.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool, distinguishing it from other nicotine derivatives.
Properties
IUPAC Name |
5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCOGLZUCICIV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331409 | |
Record name | l-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10516-09-3 | |
Record name | l-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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